(2Z,4Z,6Z,8Z)-1H-Phosphonine
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Overview
Description
1H-Phosphonin is a phosphorus-containing heterocyclic compound characterized by a stable carbon-to-phosphorus bond. This compound is part of the broader class of organophosphorus compounds, which play significant roles in various biological and chemical processes. The unique properties of 1H-Phosphonin make it a valuable subject of study in fields such as medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Phosphonin can be synthesized through several methods, including the reaction of phosphine with alkenes or alkynes under specific conditions. One common approach involves the use of palladium-catalyzed cross-coupling reactions, where H-phosphonate diesters react with aryl and vinyl halides under microwave irradiation . This method ensures high yields and retention of configuration at the phosphorus center.
Industrial Production Methods: Industrial production of 1H-Phosphonin typically involves large-scale synthesis using catalytic systems. For example, copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature can produce 1H-Phosphonin in high yields within a short reaction time . These methods are scalable and efficient, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Phosphonin undergoes various chemical reactions, including:
Oxidation: Conversion of 1H-Phosphonin to its oxide form using oxidizing agents.
Reduction: Reduction of 1H-Phosphonin to phosphine derivatives.
Substitution: Substitution reactions involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under specific conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonins depending on the reagents used.
Scientific Research Applications
1H-Phosphonin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organophosphorus compounds.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Phosphonin involves its interaction with molecular targets through its phosphorus center. This interaction can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. For example, in medicinal applications, 1H-Phosphonin derivatives can inhibit viral replication by interfering with viral enzymes . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Phosphonates: Characterized by a stable carbon-to-phosphorus bond, similar to 1H-Phosphonin.
Phosphinates: Contain a phosphorus atom bonded to two oxygen atoms and one carbon atom.
Phosphine Oxides: Result from the oxidation of phosphines and have a P=O bond.
Uniqueness of 1H-Phosphonin: 1H-Phosphonin is unique due to its stable heterocyclic structure and versatile reactivity. Unlike phosphonates and phosphinates, 1H-Phosphonin can undergo a broader range of chemical reactions, making it a valuable compound for various applications. Its stability and reactivity also make it an excellent candidate for industrial and medicinal research.
Properties
CAS No. |
28589-49-3 |
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Molecular Formula |
C8H9P |
Molecular Weight |
136.13 g/mol |
IUPAC Name |
1H-phosphonine |
InChI |
InChI=1S/C8H9P/c1-2-4-6-8-9-7-5-3-1/h1-9H |
InChI Key |
BMKPSMACCQFEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CPC=CC=C1 |
Origin of Product |
United States |
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